Meta- vs. Para-Methoxy Regioisomerism: Predicted Physicochemical Differentiation
The meta-methoxy substitution in the target compound produces fundamentally different electronic and solubility properties compared to the para-methoxy isomer (CAS 90278-52-7). At the electronic level, the meta-OCH₃ group exerts a net electron-withdrawing inductive effect (Hammett σₘ = +0.12), while the para-OCH₃ group is a strong resonance electron donor (Hammett σₚ = -0.27). This difference is reflected in the predicted pKa values of the carboxylic acid: the para isomer has a predicted pKa of 3.43 ± 0.40 , whereas the meta isomer is expected to have a pKa closer to that of 3-methoxybenzoic acid (experimental pKa = 4.09–4.10) , suggesting approximately 0.6–0.7 log units weaker acidity—a meaningful difference for ionization state at physiological pH. Computed logP further distinguishes the regioisomers: the ortho-methoxy isomer (CAS 741642-00-2) has an ALOGPS logP of 0.76 with aqueous solubility of 9.85 g/L [1], while the para isomer shows a predicted logP approximately 1.0–1.3 (estimated from structurally analogous methyl ester PSA of 48.06 and boiling point of 313°C) . The meta isomer occupies an intermediate lipophilicity space distinct from both, making it a uniquely positioned tool compound for structure-activity relationship (SAR) studies.
| Evidence Dimension | Predicted ionization constant (carboxylic acid pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~4.0–4.1 (estimated by analogy to 3-methoxybenzoic acid) |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)oxirane-2-carboxylic acid: Predicted pKa 3.43 ± 0.40 |
| Quantified Difference | ΔpKa ≈ +0.6 to +0.7 (meta isomer is weaker acid) |
| Conditions | Predicted values (ACD/Labs or analogous computational method); experimental pKa of 3-methoxybenzoic acid is 4.09 at 25°C |
Why This Matters
A 0.6–0.7 unit pKa difference alters the ionized fraction at physiological pH by approximately 3- to 5-fold, directly affecting membrane permeability, protein binding, and assay buffer compatibility.
- [1] ChemFont. Chemical card for 3-(2-methoxyphenyl)oxirane-2-carboxylic acid (CFc000127039): ALOGPS logP 0.76, Water Solubility 9.85 g/L. https://chemfont.ca View Source
